molecular formula C8H8BrN B1282224 6-Bromoindoline CAS No. 63839-24-7

6-Bromoindoline

Cat. No.: B1282224
CAS No.: 63839-24-7
M. Wt: 198.06 g/mol
InChI Key: MTSYZAHZABCWMS-UHFFFAOYSA-N
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Description

6-Bromoindoline is a heterocyclic organic compound with the molecular formula C8H8BrN. It is a derivative of indoline, where a bromine atom is substituted at the 6th position of the indoline ring.

Scientific Research Applications

6-Bromoindoline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.

    Medicine: this compound derivatives have shown potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The safety information for 6-Bromoindoline includes several hazard statements: H302-H315-H319-H332-H335. The precautionary statements are P261-P280-P305+P351+P338 .

Biochemical Analysis

Biochemical Properties

6-Bromoindoline plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including glycogen synthase kinase-3β (GSK-3β), which is involved in various cellular processes such as glycogen metabolism and cell signaling . The interaction between this compound and GSK-3β results in the inhibition of the enzyme’s activity, which can influence downstream signaling pathways. Additionally, this compound has been shown to interact with proteins involved in the proteostasis network, such as molecular chaperones and components of the ubiquitin-proteasome system . These interactions help maintain protein homeostasis within cells.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate antioxidant and proteostatic modules, leading to enhanced stress resistance and reduced oxidative damage in cells . This compound also affects the insulin/insulin-like growth factor-1 (IGF-1) signaling pathway, which plays a crucial role in regulating cell growth and metabolism . By modulating these pathways, this compound can impact cellular functions such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. One of the primary targets of this compound is GSK-3β, where it acts as an inhibitor . This inhibition leads to the activation of downstream signaling pathways, such as the nuclear factor erythroid 2-related factor (Nrf-2) pathway, which enhances the expression of antioxidant genes . Additionally, this compound can modulate the activity of other enzymes and proteins involved in cellular homeostasis, further contributing to its biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods . In vitro and in vivo studies have demonstrated that long-term exposure to this compound can lead to sustained activation of antioxidant and proteostatic pathways, resulting in improved cellular function and stress resistance . Prolonged exposure may also lead to potential degradation of the compound, which could affect its efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to enhance stress resistance and reduce oxidative damage without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, such as increased oxidative stress and cellular damage . It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the metabolism of indole derivatives . It interacts with enzymes such as cytochrome P450, which plays a crucial role in the oxidative metabolism of various compounds . These interactions can influence the metabolic flux and levels of metabolites within cells, affecting overall cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target tissues, where it can exert its biochemical effects. The distribution of this compound within cells is influenced by factors such as its lipophilicity and affinity for specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is known to localize in various cellular compartments, including the cytoplasm and nucleus . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The subcellular distribution of this compound can affect its interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Bromoindoline can be synthesized through several methods. One common approach involves the bromination of indoline using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable and efficient methods. For instance, a Friedel-Crafts reaction followed by amidation, reduction, and tert-butyloxycarbonyl protective reactions can be employed to produce the compound in larger quantities .

Chemical Reactions Analysis

Types of Reactions: 6-Bromoindoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The indoline ring can be oxidized to form indole derivatives or reduced to form more saturated compounds.

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Stille couplings, can be used to form carbon-carbon bonds

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, along with appropriate ligands and bases

Major Products:

    Substitution Products: Various substituted indolines depending on the nucleophile used.

    Oxidation Products: Indole derivatives.

    Reduction Products: Saturated indoline derivatives.

    Coupling Products: Complex organic molecules with extended carbon chains

Comparison with Similar Compounds

  • 6-Bromoindole
  • 5-Bromoindole
  • 4-Bromoindole
  • 7-Bromoindole
  • 5-Iodoindole
  • 6-Chloroindole
  • 5-Fluoroindole

Comparison: 6-Bromoindoline is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. Compared to other bromoindole derivatives, this compound may exhibit different chemical and biological properties, making it suitable for specific applications where other derivatives may not be as effective .

Properties

IUPAC Name

6-bromo-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSYZAHZABCWMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50518084
Record name 6-Bromo-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50518084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63839-24-7
Record name 6-Bromo-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50518084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-2,3-dihydro-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

6-Bromoindole (D75) was reduced with sodium cyanoborohydride as in the method of Description 10 to yield the title compound (D76).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the 6-position in indoline chemistry, and why is the synthesis of 6-bromoindoline important?

A: The 6-position in indoline is particularly important for its reactivity and influence on the overall molecule's properties. Specifically, 6-methoxyindoles and indolines are considered valuable building blocks for various pharmaceutical and material science applications. [] The ability to selectively introduce a bromine atom at the 6-position allows for further functionalization via nucleophilic substitution reactions. This is highlighted in research where this compound was successfully converted to 6-methoxyindolines and indoles. [] This selective bromination method offers a controlled approach to synthesizing a range of 6-substituted indoline derivatives, which are highly sought after for their potential biological activities and material properties.

Q2: Can you describe the process of synthesizing this compound as outlined in the research?

A: The research focuses on achieving regioselective bromination at the 6-position of the indoline molecule. [] One successful method involves treating indolines with bromine in a sulfuric acid medium, using silver sulfate as a catalyst. [] Another method utilizes bromine in a superacid environment to achieve the desired regioselectivity. [] Both approaches demonstrate the importance of carefully chosen reaction conditions to favor bromination specifically at the 6-position, paving the way for further derivatization and exploration of this compound's potential.

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